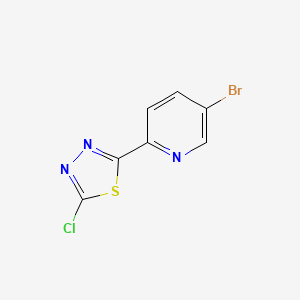
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ringThe thiadiazole ring is known for its bioisosteric properties, which allow it to mimic other biologically active structures, making it a valuable scaffold in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine typically involves the bromination of 3,4-diaminopyridine with hydrobromic acid, followed by a ring closure reaction using thionyl chloride. The detailed steps are as follows :
Bromination: 3,4-diaminopyridine is treated with 48% hydrobromic acid to form 2,5-dibromo-3,4-diaminopyridine.
Ring Closure: The intermediate 2,5-dibromo-3,4-diaminopyridine undergoes a ring closure reaction with thionyl chloride to yield 7-bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium fluoride, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
Aplicaciones Científicas De Investigación
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s thiadiazole ring is a versatile scaffold in drug design, showing potential anticancer, antiviral, and antibacterial activities.
Materials Science: It can be used in the synthesis of organic field-effect transistors (OFETs) and other electronic materials.
Biological Studies: The compound can be used as a building block for synthesizing other biologically active molecules.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine is not fully understood. the thiadiazole ring is known to interact with various biological targets due to its bioisosteric properties. It can mimic other biologically active structures and disrupt processes related to DNA replication, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: Used as a key building block for synthesizing other thiadiazole derivatives.
5-Bromo-2-chloropyridine: Used in the preparation of various pyridine derivatives.
Uniqueness
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine is unique due to the presence of both a pyridine ring and a thiadiazole ring in its structure. This dual-ring system, along with the bromine and chlorine substituents, provides a versatile platform for various chemical modifications and applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C7H3BrClN3S |
|---|---|
Peso molecular |
276.54 g/mol |
Nombre IUPAC |
2-(5-bromopyridin-2-yl)-5-chloro-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H3BrClN3S/c8-4-1-2-5(10-3-4)6-11-12-7(9)13-6/h1-3H |
Clave InChI |
RPBHKSZBYUXDBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)C2=NN=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086417.png)

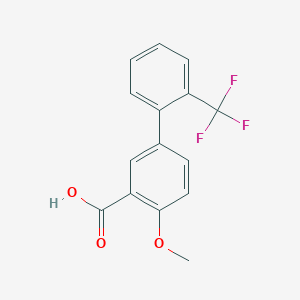

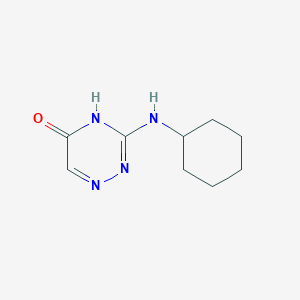
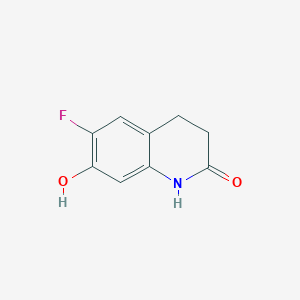
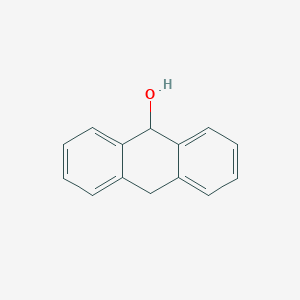
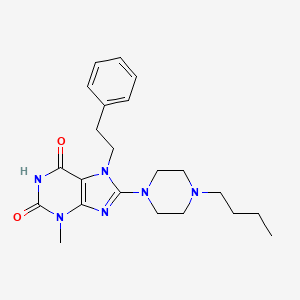
![3-(2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14086508.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086514.png)

![7-Chloro-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086521.png)
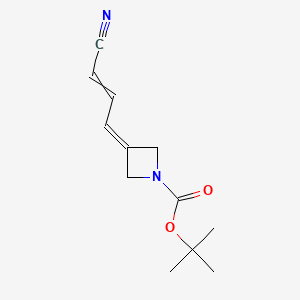
![Benzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B14086532.png)
